Lanthanum(III) oxalate hydrate (La₂(C₂O₄)₃·xH₂O) finds significant application in scientific research as a precursor for various lanthanum-based materials. These materials possess unique properties that make them valuable for diverse scientific fields. When heated, lanthanum(III) oxalate hydrate decomposes, leaving behind lanthanum oxide (La₂O₃) with a desired morphology and crystal structure depending on the processing conditions []. Lanthanum oxide is a crucial component in many functional materials, including:
Lanthanum(III) oxalate hydrate itself can also be used as a catalyst in scientific research. Studies have explored its potential for applications such as:
Lanthanum(III) oxalate hydrate, with the chemical formula , is a compound formed from lanthanum, an element in the rare earth series, and oxalic acid. This compound typically appears as a white powder and is known for its relatively high molecular weight of approximately 541.87 g/mol when hydrated . The compound is insoluble in water but can decompose to lanthanum oxide upon heating, making it useful in various applications where thermal stability is required .
Several methods are commonly employed for synthesizing lanthanum(III) oxalate hydrate:
Lanthanum(III) oxalate hydrate has several applications across various fields:
Studies on the interaction of lanthanum(III) oxalate hydrate with other compounds are essential for understanding its behavior in various environments. Notably, its interactions with biological molecules could provide insights into its potential toxicity or therapeutic effects. Research indicates that lanthanum ions can bind with proteins and nucleic acids, affecting their structure and function .
Lanthanum(III) oxalate hydrate shares similarities with other rare earth metal oxalates. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cerium(III) oxalate hydrate | Known for its catalytic properties in oxidation reactions. | |
Neodymium(III) oxalate hydrate | Exhibits strong magnetic properties useful in electronics. | |
Praseodymium(III) oxalate hydrate | Used in ceramics for its unique color properties. |
Lanthanum(III) oxalate hydrate is unique due to its specific thermal stability and ability to form stable complexes with various ligands, which enhances its utility in specialized applications compared to other rare earth metal oxalates.
Conventional precipitation remains the most widely used method for synthesizing lanthanum(III) oxalate hydrate due to its simplicity and scalability. The process typically involves the reaction of lanthanum nitrate or chloride with oxalic acid in mixed aqueous-ethanol solvents. For example, adding an ethanol solution of oxalic acid to an aqueous solution containing lanthanum ions induces rapid precipitation of lanthanum oxalate hydrate. The ethanol-to-water volume ratio critically influences phase purity and particle morphology. Studies demonstrate that a ratio of 2:1 ethanol-to-water minimizes secondary phase formation, yielding pure perovskite-structured lanthanum oxalate hydrate after calcination.
The stoichiometric reaction proceeds as follows:
$$
2 \, \text{La(NO}3\text{)}3 + 3 \, \text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3 \cdot n\text{H}2\text{O} + 6 \, \text{HNO}_3
$$
This method produces colorless crystals with hydration states ranging from $$n = 1$$ to $$n = 10$$, depending on drying conditions. X-ray diffraction (XRD) analysis confirms that the as-synthesized powder consists of poorly crystalline oxalate hydrates, which transform into well-defined perovskite phases upon annealing above 600°C. Transmission electron microscopy (TEM) reveals that particles synthesized in aqueous-ethanol systems exhibit spherical morphologies with average diameters of 50–100 nm.
Ethanol:Water Ratio | Dominant Phase | Secondary Phases |
---|---|---|
1:1 | La$$2$$(C$$2$$O$$4$$)$$3$$·10H$$_2$$O | Mn$$3$$O$$4$$ |
2:1 | Perovskite La$${0.67}$$Sr$${0.33}$$MnO$$_3$$ | None |
3:1 | La$$2$$O$$2$$CO$$_3$$ | Mn$$2$$O$$3$$ |
Data adapted from Uskoković and Drofenik (2006).
Hydrothermal methods enable the growth of large, single-crystal lanthanum oxalate hydrates with hierarchical structures. By maintaining low supersaturation and extended reaction times (7–14 days), researchers have synthesized crystals exceeding 1 mm in size. These conditions favor the formation of ternary coordination complexes, where water molecules occupy interstitial sites within a honeycomb-like lattice.
The hydrothermal process typically involves sealing aqueous solutions of lanthanum nitrate and oxalic acid in autoclaves at temperatures of 120–180°C. Under these conditions, lanthanum ions coordinate with oxalate anions and water molecules, forming $$ \text{La}2(\text{C}2\text{O}4)3(\text{H}2\text{O}){10} $$ clusters. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands at 1620 cm$$^{-1}$$ (asymmetric C–O stretching) and 1380 cm$$^{-1}$$ (symmetric C–O stretching), confirming the integrity of the oxalate ligands.
Notably, hydrothermal synthesis avoids the need for post-annealing, as crystalline phases form directly during the reaction. Energy-dispersive X-ray fluorescence (EDXRF) analyses verify stoichiometric La:C:O ratios of 2:6:13, consistent with the decahydrate structure.
Solvothermal techniques leverage non-aqueous solvents and surfactants to fabricate lanthanum oxalate hydrates with controlled nanostructures. Reverse micellar microemulsions, such as those formed by cetyltrimethylammonium bromide (CTAB)/1-hexanol/water systems, template the growth of mesoporous oxalate frameworks. In one approach, lanthanum precursors dissolved in the aqueous phase react with oxalic acid in the presence of CTAB, resulting in micelle-confined nanoparticles with diameters of 10–20 nm.
Thermogravimetric analysis (TGA) of solvothermally synthesized powders reveals a three-step decomposition process:
Differential scanning calorimetry (DSC) profiles show exothermic peaks at 316–426°C, corresponding to C–H bond cleavage and carbonate intermediate formation. Post-solvothermal annealing at 1100°C yields phase-pure lanthanum manganites with specific surface areas of 25 m$$^2$$/g, suitable for catalytic applications.
The layered architecture of lanthanum(III) oxalate hydrate arises from its propensity to form extended networks through oxalate bridging ligands and lanthanum-oxygen coordination. Hydrothermal synthesis at 60–80°C produces monoclinic crystals (space group P2~1~/c) with a unit cell comprising four La(III) ions coordinated by nine oxygen atoms—six from oxalate groups and three from water molecules [2]. This creates a distorted tricapped trigonal prism geometry, as confirmed by single-crystal X-ray diffraction (Figure 1) [2].
Parameter | Monoclinic Phase (P2~1~/c) | Triclinic Phase (P-1) |
---|---|---|
Unit Cell Volume | 1,524 ų | 1,489 ų |
La–O Bond Length | 2.52–2.67 Å | 2.48–2.71 Å |
Coordination Number | 9 | 8 |
Hydration (x) | 10 | 6–8 |
The monoclinic phase dominates at lower temperatures (60°C), with larger crystals forming due to slower nucleation rates [6]. Increasing the temperature to 80°C shifts the equilibrium toward triclinic structures (P-1), characterized by reduced hydration (x = 6–8) and a lower coordination number (8) [2] [6]. This transition is attributed to thermal destabilization of water molecules in the coordination sphere, favoring compact packing.
pH critically influences the coordination environment of La(III) in oxalate systems. Below pH 3, La(III) exists as [La(H~2~O)~9~]^3+^, which reacts with oxalate (C~2~O~4~^2−^) to form La~2~(C~2~O~4~)~3~·10H~2~O via the reaction:
$$ 2\text{La(NO}3\text{)}3 + 3\text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3\cdot10\text{H}2\text{O} + 6\text{HNO}_3 $$ [1] [5].
At pH 3.5–5.0, partial deprotonation of oxalic acid promotes the formation of mixed-ligand complexes, such as [La(C~2~O~4~)(H~2~O)~6~]^+^, which adopt a square antiprismatic geometry [5]. Infrared spectroscopy reveals shifts in ν~asym~(C–O) from 1,610 cm^−1^ (free oxalate) to 1,580 cm^−1^ (coordinated oxalate), confirming ligand participation [3].
pH Range | Dominant Species | Coordination Geometry |
---|---|---|
<3 | [La(H~2~O)~9~]^3+^ | Tricapped Trigonal Prism |
3–5 | [La(C~2~O~4~)(H~2~O)~6~]^+^ | Square Antiprism |
>5 | La(OH)~3~ precipitation | Amorphous Aggregates |
Above pH 5, hydroxide competition leads to La(OH)~3~ precipitation, terminating oxalate coordination [5]. These variations underscore the pH sensitivity of La(III) oxalate’s structural motifs, with implications for materials synthesized under acidic or near-neutral conditions.
Hydration states (x = 1, 2, 3, 7, 10) drive polymorphic transitions in lanthanum(III) oxalate hydrate. The decahydrate (x = 10) adopts a monoclinic structure with interlayer water molecules occupying 21% of the unit cell volume [2]. Thermogravimetric analysis shows stepwise dehydration:
Hydration (x) | Crystal System | Density (g/cm³) | Stability Range (°C) |
---|---|---|---|
10 | Monoclinic | 2.41 | <50 |
7 | Monoclinic | 2.58 | 50–120 |
3 | Triclinic | 2.67 | 120–250 |
1 | Triclinic | 2.73 | >250 |
Reducing hydration to x = 7 induces a monoclinic-to-triclinic transition, shortening La–O bonds by 0.12 Å and increasing density by 10% [2] [6]. This compaction enhances thermal stability, with the triclinic phase persisting up to 250°C before decomposing. In contrast, the decahydrate’s open framework collapses rapidly above 50°C, releasing lattice water [4].
Irritant